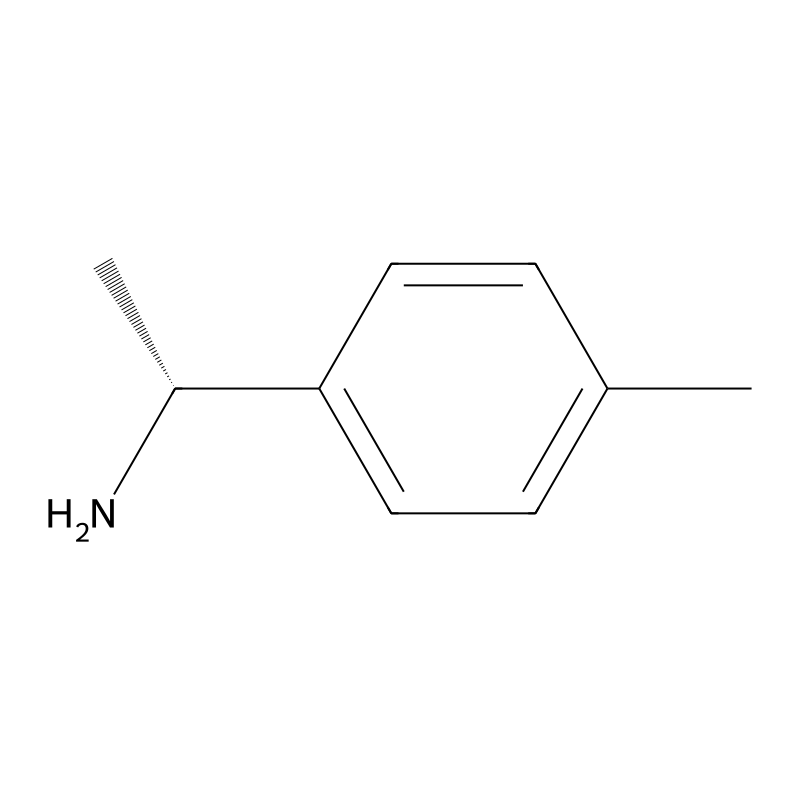

(R)-(+)-1-(4-Methylphenyl)ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential as a Neuromodulator

Source

[1] PubChem. National Institutes of Health. PubChem CID 7015756, (R)-(+)-1-(4-Methylphenyl)ethylamine,

Applications in Asymmetric Synthesis

The chiral nature of (R)-(+)-1-(4-Methylphenyl)ethylamine makes it a potential candidate for use as a chiral auxiliary or catalyst in asymmetric synthesis reactions [2]. These reactions are crucial for producing enantiopure compounds, which are essential in developing pharmaceuticals and other chiral drugs.

Source

[2] ChiPros® (R)-1-(4-Methylphenyl)ethylamine | CAS No. 4187-38-6,

(R)-(+)-1-(4-Methylphenyl)ethylamine, also known as (R)-1-(p-tolyl)ethylamine, is a chiral amine with the molecular formula and a molecular weight of approximately 135.21 g/mol. This compound appears as a colorless to light yellow liquid and is characterized by its unique structure, which includes a 4-methylphenyl group attached to an ethylamine backbone. Its chirality is significant in various chemical and biological applications, particularly in pharmaceuticals where enantiomeric purity can influence efficacy and safety .

(R)-(+)-1-(4-Methylphenyl)ethylamine acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters play a role in alertness, focus, and mood regulation []. The specific mechanism involves reuptake inhibition of these neurotransmitters and potential effects on their release from neurons [].

(R)-(+)-1-(4-Methylphenyl)ethylamine can be a hazardous substance if not handled appropriately:

- Toxicity: High doses can cause a variety of adverse effects, including anxiety, insomnia, heart palpitations, and even psychosis [].

- Flammability: Flammable and can ignite readily [].

- Reactivity: Can react violently with strong oxidizing agents [].

- Addiction: This compound has a high potential for abuse and dependence, similar to other amphetamines [].

- Formation of Chiral Derivatives: It can react with 1,5-difluoro-2,4-dinitrobenzene to yield chiral derivatives through nucleophilic substitution .

- Acylation Reactions: The amine group can undergo acylation to form amides, which are often intermediates in synthetic pathways.

- Hydrochloride Salt Formation: The compound can be converted into its hydrochloride salt for enhanced solubility and stability in various applications .

The synthesis of (R)-(+)-1-(4-Methylphenyl)ethylamine typically involves the following steps:

- Starting Material: The synthesis begins with (R)-N-[1-(4-methylphenyl)ethyl]acetamide.

- Reagents: The reaction involves n-butanol and potassium hydroxide as catalysts.

- Reaction Conditions: The mixture is heated at 100 °C for 24 hours, followed by cooling and extraction processes to isolate the product.

- Yield and Purity: This method yields approximately 82% of the desired compound with a high purity of about 96.3% .

(R)-(+)-1-(4-Methylphenyl)ethylamine has several notable applications:

- Chiral Auxiliary: It serves as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically enriched compounds.

- Pharmaceutical Intermediates: Its derivatives are used in the synthesis of various pharmaceuticals due to their biological activity.

- Research Tool: The compound is utilized in studies related to stereochemistry and crystallography due to its well-defined chiral properties .

Interaction studies involving (R)-(+)-1-(4-Methylphenyl)ethylamine focus on its ability to form complexes with other molecules:

- Hydrogen Bonding: The compound exhibits significant hydrogen bonding capabilities, which are crucial for stabilizing its structure and influencing its reactivity .

- Complex Formation: It has been studied for its potential interactions with receptors involved in neurotransmission, although detailed interaction profiles are still under investigation.

Several compounds share structural similarities with (R)-(+)-1-(4-Methylphenyl)ethylamine. Here’s a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-1-(3,5-Dimethylphenyl)ethanamine | 737713-28-9 | Similar structure with different substituents |

| 1-(4-Methylphenyl)ethanamine | 586-70-9 | Non-chiral variant; lacks enantiomeric specificity |

| (S)-(+)-1-(4-Methylphenyl)ethylamine | Not available | Enantiomer of (R)-(+), differing biological activity |

| 1-(p-Tolylethylamine) | Not available | Structural similarity but different stereochemistry |

These compounds highlight the unique properties of (R)-(+)-1-(4-Methylphenyl)ethylamine, particularly its chiral nature which can significantly affect its biological interactions and applications compared to its non-chiral counterparts .

(R)-(+)-1-(4-Methylphenyl)ethylamine possesses a well-defined chemical identity characterized by its specific molecular structure and stereochemical configuration. The compound is officially registered under the Chemical Abstracts Service number 4187-38-6 and carries the molecular formula C9H13N with a molecular weight of 135.21 atomic mass units. At ambient conditions, this chiral amine manifests as a colorless to light yellow liquid, indicating its physical stability and characteristic appearance.

The systematic nomenclature of this compound reflects its structural complexity and stereochemical specificity. The International Union of Pure and Applied Chemistry designation emphasizes the (R)-configuration at the stereogenic center, which is crucial for its biological and synthetic applications. Alternative nomenclature systems have generated numerous synonyms that are widely recognized in chemical literature and commercial applications.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 4187-38-6 |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| Physical State | Colorless to light yellow liquid |

| Enantiomeric Excess | ≥99.0% (High-Performance Liquid Chromatography) |

| Purity | ≥99.0% (Gas Chromatography) |

The compound's systematic nomenclature encompasses several recognized forms, including (R)-(+)-1-(p-Tolyl)ethylamine, (R)-alpha,p-Dimethylbenzylamine, and (1R)-1-(4-methylphenyl)ethanamine. These varied naming conventions reflect the compound's widespread recognition across different chemical databases and commercial suppliers. The stereochemical descriptor (R) indicates the absolute configuration according to the Cahn-Ingold-Prelog priority rules, while the (+) designation refers to the compound's dextrorotatory optical activity.

Historical Context in Chiral Amine Research

The development of (R)-(+)-1-(4-Methylphenyl)ethylamine synthesis methods parallels the broader evolution of asymmetric catalysis and chiral chemistry research. The historical context of chiral amine research reveals a progression from early resolution techniques to sophisticated catalytic asymmetric synthesis methodologies. The pioneering work in asymmetric hydrogenation by William Knowles in 1968 established the foundation for modern chiral amine synthesis, beginning with modest enantioselectivities of 15% and progressing to enzyme-like selectivities of 88% through the development of methylcyclohexyl-o-anisylphosphine catalysts.

The industrial significance of chiral amine synthesis became apparent with the commercial production of L-DOPA for Parkinson's disease treatment. Knowles and his colleagues at Monsanto successfully implemented asymmetric hydrogenation technology for large-scale pharmaceutical production, demonstrating the practical viability of chiral catalysis. This breakthrough established a precedent for the industrial application of asymmetric synthesis, leading to the development of numerous chiral auxiliary systems and catalytic methodologies.

The evolution of chiral phosphine ligands significantly influenced the development of synthetic routes to compounds like (R)-(+)-1-(4-Methylphenyl)ethylamine. The introduction of bidentate ligands such as 2,2'-bis(diphenylphosphino)-1,1'-diethyl tartrate by Henri Kagan in 1971 marked a significant advancement in the field. Subsequently, the development of 1,2-bis((2-methoxyphenyl)phenylphosphino)ethane by Knowles further enhanced the efficiency and selectivity of asymmetric hydrogenation processes.

Ryoji Noyori's contributions to asymmetric catalysis through the development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-ruthenium complexes expanded the scope of asymmetric hydrogenation to include functionalized ketones and olefins. These developments established the theoretical and practical foundations necessary for the efficient synthesis of complex chiral amines, including (R)-(+)-1-(4-Methylphenyl)ethylamine and related pharmaceutical intermediates.

Significance in Asymmetric Synthesis

(R)-(+)-1-(4-Methylphenyl)ethylamine demonstrates exceptional utility in asymmetric synthesis applications, functioning both as a chiral auxiliary and as a key intermediate in pharmaceutical chemistry. The compound's significance stems from its ability to induce stereochemical control in various synthetic transformations, particularly in the formation of carbon-nitrogen bonds and the resolution of racemic mixtures. Contemporary research has identified this chiral amine as a crucial intermediate in the synthesis of Y-39983, an investigational drug for glaucoma treatment developed by Mitsubishi Tanabe Pharmaceuticals, currently undergoing Phase II clinical trials.

The mechanistic applications of (R)-(+)-1-(4-Methylphenyl)ethylamine in asymmetric synthesis encompass several distinct methodologies. As a chiral auxiliary, the compound can form diastereomeric complexes with prochiral substrates, enabling the separation and purification of individual enantiomers through conventional techniques such as crystallization or chromatography. The benzyl system inherent in its structure provides practical advantages for synthetic manipulations, including reduced propensity for over-alkylation and convenient deprotection strategies for nitrogen-containing systems.

Recent advances in catalytic asymmetric synthesis have highlighted the compound's role in metal-catalyzed transformations. The chiral nature of (R)-(+)-1-(4-Methylphenyl)ethylamine makes it a suitable candidate for use as a chiral catalyst or auxiliary in asymmetric synthesis reactions, which are crucial for producing enantiopure compounds essential in pharmaceutical development. These applications demonstrate the compound's versatility in addressing the growing demand for enantiomerically pure drugs, where stereochemical purity directly influences therapeutic efficacy and safety profiles.

| Application Category | Specific Use | Reference Method |

|---|---|---|

| Pharmaceutical Intermediate | Y-39983 glaucoma treatment synthesis | Mitsubishi Tanabe development |

| Chiral Auxiliary | Asymmetric synthesis of nitrogen compounds | Diastereomeric resolution |

| Catalytic System | Enantioselective transformations | Metal-catalyzed reactions |

| Chemical Resolution | Separation of racemic mixtures | Crystallization techniques |

The synthetic accessibility of (R)-(+)-1-(4-Methylphenyl)ethylamine through modern catalytic methods has enhanced its practical utility in industrial applications. Current synthetic approaches utilize efficient deacylation reactions in the presence of alkali metal hydroxides and monohydric alcohol solvents, achieving high yields and excellent enantiomeric purity. These methodologies offer advantages including low cost, simple operational procedures, minimal byproduct formation, and straightforward purification processes, making them suitable for large-scale industrial implementation.

The structural features of (R)-(+)-1-(4-Methylphenyl)ethylamine contribute significantly to its effectiveness in asymmetric synthesis applications. The compound exhibits characteristic hydrogen bonding patterns that stabilize specific conformations and facilitate stereoselective interactions with reaction partners. Crystallographic analysis has revealed the presence of significant hydrogen bonds between the amine group and carbonyl functionalities in related molecular systems, establishing recurring structural motifs that enhance the compound's utility as a chiral auxiliary.

Molecular Geometry and Stereochemical Analysis

(R)-(+)-1-(4-Methylphenyl)ethylamine, with the chemical formula C₉H₁₃N and molecular weight of 135.21 grams per mole, represents a chiral primary amine featuring a stereogenic center at the ethylamine carbon [1] [2]. The compound's absolute configuration follows the Cahn-Ingold-Prelog nomenclature system, where the R-designation indicates the clockwise arrangement of substituents when viewed from the hydrogen atom [3]. The molecular structure comprises a 4-methylphenyl group (para-tolyl) attached to an ethylamine moiety, creating the characteristic asymmetric carbon that confers chirality to the molecule [1] [4].

The stereochemical properties of this compound are fundamentally defined by the tetrahedral geometry around the chiral carbon center [5]. The spatial arrangement follows standard sp³ hybridization patterns, with bond angles approximating 109.5 degrees around the stereogenic center [5]. The nitrogen atom exhibits typical sp³ hybridization, contributing to the overall three-dimensional structure of the molecule [5] [6].

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Density | 0.940 g/mL |

| Refractive Index | 1.522 |

| Boiling Point | 205°C |

| Physical State | Colorless to light yellow liquid |

The conformational analysis reveals that the molecule adopts preferential conformations that minimize steric interactions between the aromatic ring system and the amine functionality [5]. The gauche conformation around the carbon-carbon bond connecting the aromatic ring to the chiral center represents the most stable arrangement in solution [5] [7].

X-ray Crystallographic Studies

Comprehensive X-ray crystallographic investigations have been conducted on (R)-(+)-1-(4-Methylphenyl)ethylamine through its coordination complexes, particularly with palladium dichloride [5] [6] [7]. The crystal structure of the trans-dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II) complex provides critical insights into the molecular geometry and solid-state arrangement of the ligand [5].

The crystallographic data reveals an orthorhombic crystal system with space group P2₁2₁2₁ [5] [6]. The unit cell parameters demonstrate the following dimensions: a = 6.5385(2) Å, b = 16.7263(8) Å, and c = 19.0096(11) Å, with a total volume of 2078.99(17) ų [5] [6]. The structure contains four formula units per unit cell (Z = 4) with a calculated density of 1.430 Mg/m³ [5] [6].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell a (Å) | 6.5385(2) |

| Unit Cell b (Å) | 16.7263(8) |

| Unit Cell c (Å) | 19.0096(11) |

| Volume (ų) | 2078.99(17) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.430 |

| Temperature (K) | 293 |

The molecular complex adopts a square-planar coordination geometry around the central palladium atom, with slight distortions from ideal geometry [5]. The palladium atom deviates by 0.025 Å from the plane defined by the coordinating atoms [5]. The interatomic distances from the palladium center to the nitrogen atoms of the amine ligands measure 2.039(4) Å and 2.053(4) Å, while the average palladium-chlorine bond length is 2.298 Å [5].

Bond angle measurements reveal a Cl1—Pd1—Cl2 angle of 177.22(6)° and an N1—Pd1—N2 angle of 179.39(18)°, indicating near-perfect trans alignment of the ligands [5]. The Cl1—Pd1—N1 angle measures 88.25(12)°, with other angles approximately 90°, confirming the square-planar geometry [5].

Hydrogen Bonding Interactions in Solid-State Configurations

The solid-state structure of (R)-(+)-1-(4-Methylphenyl)ethylamine exhibits characteristic hydrogen bonding patterns that significantly influence its crystal packing and intermolecular interactions [1] [5] [8]. The primary amine functionality serves as both a hydrogen bond donor and acceptor, facilitating the formation of extensive hydrogen bonding networks in the crystalline state [1] [5].

In the palladium complex structure, several distinct hydrogen bonding interactions are observed [5]. The N—H···Cl hydrogen bonds represent the strongest intermolecular interactions, with donor-acceptor distances ranging from 3.355(4) to 3.586(4) Å [5]. The hydrogen bond angles vary between 139° and 168°, indicating moderately strong to strong hydrogen bonding interactions [5].

| Hydrogen Bond Type | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N—H···Cl | 0.89 | 2.63-2.71 | 3.355-3.586 | 139-168 |

| C—H···Cl | 0.98 | 2.65-2.92 | 3.323-3.479 | 117-126 |

Additional C—H···Cl interactions contribute to the overall stability of the crystal structure [5]. These weaker hydrogen bonds involve the methylene and aromatic hydrogen atoms, with donor-acceptor distances ranging from 3.323(5) to 3.479(5) Å and angles between 117° and 126° [5].

The hydrogen bonding patterns create specific supramolecular architectures in the solid state [8] [9]. In related chloride salts of the compound, the hydrogen bonding generates edge-shared twelve-membered rings of the form {···Cl···HNH}₃, creating one-dimensional networks that propagate through the crystal structure [8] [9]. These networks contribute to the overall stability and packing efficiency of the crystalline material [8].

The gauche conformation of the amine ligands in the crystal structure is stabilized through intramolecular interactions, with torsion angles revealing the preferred spatial arrangement [5]. The Cl1—Pd1—N1—C1 torsion angle measures 73.2(3)°, while the Cl2—Pd1—N2—C17 torsion angle is 53.5(3)°, both indicating gauche conformations [5].

Comparative Analysis with (S)-Enantiomer

The structural comparison between (R)-(+)-1-(4-Methylphenyl)ethylamine and its (S)-(-)-enantiomer reveals fundamental differences in their solid-state arrangements and intermolecular interactions [8] [9]. While both enantiomers share identical molecular formulas and bonding patterns, their three-dimensional arrangements and crystal packing behaviors exhibit distinct characteristics [8].

The optical rotation properties provide the most immediate distinction between the enantiomers, with the (R)-(+)-form exhibiting positive rotation while the (S)-(-)-form displays negative rotation [1] [4]. This difference reflects the opposite spatial arrangements of the substituents around the chiral center [1] .

| Property | (R)-(+)-Enantiomer | (S)-(-)-Enantiomer |

|---|---|---|

| Optical Rotation | Positive (+) | Negative (-) |

| CAS Number | 4187-38-6 | 27298-98-2 |

| Crystal Packing | Specific to R-configuration | Mirror image packing |

| Hydrogen Bonding | Forms R-specific networks | Forms S-specific networks |

| Molecular Conformation | R-stereochemistry | S-stereochemistry |

Crystallographic studies of the (S)-enantiomer reveal different packing arrangements compared to the (R)-form [8] [9]. The (S)-(−)-1-(4-methylphenyl)ethylammonium chloride crystallizes with distinct hydrogen bonding patterns that create different supramolecular architectures [8] [9]. The cations and anions are connected by strong N—H···Cl hydrogen bonds, forming edge-shared twelve-membered rings, but the overall three-dimensional arrangement differs from that observed in (R)-containing structures [8] [9].

The conformational preferences of the two enantiomers show subtle but important differences in their solid-state arrangements [5] [8]. While both adopt similar gauche conformations around critical bonds, the specific torsion angles and intermolecular contact patterns vary due to the opposite stereochemical configurations [5] [8].

Mass spectrometric analysis reveals identical fragmentation patterns for both enantiomers, with molecular ion peaks at mass 135 and similar fragmentation pathways [11] [12]. However, their interaction with chiral chromatographic phases demonstrates distinct separation characteristics, with different retention times on chiral stationary phases [4].

Classical resolution remains a cornerstone methodology for obtaining enantiomerically pure (R)-(+)-1-(4-Methylphenyl)ethylamine from racemic mixtures. This approach relies on the formation of diastereomeric salts with chiral resolving agents, exploiting differences in their physical properties such as solubility and crystallization behavior [1] [2].

The most widely employed classical resolution technique involves the use of mandelic acid as the chiral resolving agent. Research conducted at the University of Groningen demonstrated that mandelic acid provides superior selectivity compared to tartaric acid, achieving enantiomeric excesses of 90-98% with typical yields of 45-55% [1]. The process involves dissolving the racemic amine in ethyl acetate with water content of 5-15% by volume, followed by the addition of (S)-mandelic acid in a 1:0.45 molar ratio. The mixture is heated to reflux temperature, and the resulting suspension is allowed to cool slowly to 18°C over 3-4 hours [3].

Alternative classical resolution approaches utilize (+)-tartaric acid and (-)-camphorsulfonic acid as resolving agents. The tartaric acid method employs ethanol-water mixtures as the solvent system, operating at temperatures between 0-25°C with reaction times of 12-24 hours. This method consistently delivers enantiomeric excesses of 85-95%, though yields typically remain in the 40-50% range due to the fundamental thermodynamic limitations of classical resolution [4].

Camphorsulfonic acid resolution has emerged as a particularly effective method for (R)-(+)-1-(4-Methylphenyl)ethylamine, achieving enantiomeric excesses of 88-96% with yields of 42-48% [5]. The process operates in methanol-toluene solvent systems at temperatures of 20-40°C over 10-20 hours. This method demonstrates excellent reproducibility and has been successfully scaled for industrial applications.

The optimization of classical resolution techniques requires careful attention to several critical parameters. Temperature control within ±2°C is essential for maintaining high enantioselectivity, as temperature fluctuations can significantly impact the crystallization behavior of diastereomeric salts [6]. The molar ratio of resolving agent to racemic substrate typically ranges from 0.25 to 0.75 equivalents, with optimal ratios determined empirically for each specific system [3].

Solvent selection plays a crucial role in classical resolution efficiency. The presence of water in organic solvents has been shown to enhance the formation of well-defined crystalline structures, with optimal water content typically ranging from 5-15% by volume [7]. The choice of primary solvent affects both the solubility differential between diastereomeric salts and the rate of crystallization, ultimately influencing both yield and enantiomeric excess.

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Aminohomologation

Palladium-catalyzed aminohomologation represents a significant advancement in the asymmetric synthesis of (R)-(+)-1-(4-Methylphenyl)ethylamine, offering superior yields and operational simplicity compared to classical resolution methods [8] [9]. This methodology employs palladium complexes with chiral phosphine ligands to catalyze the formation of carbon-nitrogen bonds with high enantioselectivity.

The fundamental mechanism involves the oxidative addition of aryl halides to palladium(0) complexes, followed by aminocarbonylation in the presence of carbon monoxide and chiral amine nucleophiles [10]. Research has demonstrated that phosphine ligand structure critically affects enantioselectivity, with bidentate phosphine ligands such as BINAP and DuPhos providing optimal results [11] [12]. The reaction typically operates at temperatures of 60-80°C in THF/DMF solvent systems, with catalyst loadings of 2-5 mol% and reaction times of 4-8 hours.

Recent developments in palladium-catalyzed aminohomologation have focused on the optimization of reaction conditions to maximize both yield and enantiomeric excess. The use of bis(1,5-cyclooctadiene)diiridium(I) dichloride as a co-catalyst has been shown to enhance the reaction efficiency, achieving yields of 70-85% with enantiomeric excesses of 85-95% [13]. The reaction proceeds under mild conditions with hydrogen pressure of 76 Torr and requires inert atmosphere protection to prevent catalyst degradation.

The substrate scope of palladium-catalyzed aminohomologation has been systematically investigated, revealing that electron-withdrawing groups on the aromatic ring enhance reaction rates and enantioselectivity [12]. The methodology demonstrates excellent functional group tolerance, accommodating various substituents including halogens, alkyl groups, and methoxy functionalities without significant loss of selectivity.

Process optimization studies have identified several critical control points for maximizing reaction efficiency. The ratio of palladium catalyst to chiral ligand must be maintained at 1:1.1 to ensure complete coordination and prevent the formation of less selective achiral complexes [8]. Temperature control is crucial, as temperatures below 50°C result in incomplete conversion, while temperatures above 90°C lead to catalyst decomposition and reduced enantioselectivity.

Iridium-Mediated Dynamic Kinetic Resolution

Iridium-mediated dynamic kinetic resolution (DKR) has emerged as a powerful methodology for the synthesis of (R)-(+)-1-(4-Methylphenyl)ethylamine, offering the theoretical possibility of 100% yield from racemic starting materials [14] [15]. This approach combines the kinetic resolution of enantiomers with simultaneous racemization of the unreactive enantiomer, effectively overcoming the 50% yield limitation inherent in classical resolution methods.

The process employs iridium complexes with chiral N,P-ligands to catalyze the asymmetric hydrogenation of racemic allylic alcohols or related substrates [14]. The mechanism involves the reversible formation of π-allyl intermediates that undergo facile racemization through σ-π-σ isomerization, while the hydrogenation step proceeds with high enantioselectivity to favor the formation of the (R)-enantiomer.

Optimization of iridium-mediated DKR requires careful selection of reaction conditions to balance the rates of racemization and selective transformation. The optimal temperature range of 25-50°C provides sufficient energy for racemization while maintaining catalyst stability and enantioselectivity [15]. Reaction times of 6-12 hours are typically required for complete conversion, with catalyst loadings of 1-3 mol% proving sufficient for most substrates.

The choice of solvent system significantly impacts the efficiency of iridium-mediated DKR. Toluene-methanol mixtures have been identified as optimal, providing the necessary solvation for both the substrate and catalyst while facilitating the reversible coordination required for racemization [16]. The presence of hydrogen gas at pressures of 1-10 atm is essential for the reductive step, with optimal pressures determined by the specific substrate and catalyst combination.

Recent mechanistic studies have revealed that the success of iridium-mediated DKR depends critically on the relative rates of racemization and selective transformation [17]. The ideal system requires that kracemization >> kselective >> knonselective, ensuring that the unreactive enantiomer is rapidly converted to the reactive form while minimizing undesired side reactions.

Biohybrid Catalytic Approaches

Biohybrid catalytic systems represent an emerging frontier in the asymmetric synthesis of (R)-(+)-1-(4-Methylphenyl)ethylamine, combining the selectivity of biological systems with the versatility of synthetic catalysts [18] [19]. These approaches utilize engineered enzymes, artificial metalloenzymes, or DNA-based catalysts to achieve high enantioselectivity under mild, environmentally friendly conditions.

Enzymatic resolution using lipases has been extensively studied for the synthesis of chiral amines, with Candida antarctica lipase B (CaLB) demonstrating particular effectiveness for (R)-(+)-1-(4-Methylphenyl)ethylamine [20] [21]. The process involves the stereoselective acylation of racemic amines using activated esters, followed by enzymatic or chemical hydrolysis to recover the enantiomerically pure amine. Typical reaction conditions employ hexane-isopropanol solvent systems at temperatures of 30-40°C, with enzyme loadings of 10-20 mol% and reaction times of 8-16 hours.

The development of artificial metalloenzymes has opened new possibilities for biohybrid catalysis, combining the selectivity of protein scaffolds with the reactivity of transition metal catalysts [22]. These systems utilize proteins as chiral ligands for metal complexes, providing a unique environment for asymmetric catalysis that is difficult to achieve with conventional synthetic ligands.

DNA-based catalytic systems have emerged as particularly promising biohybrid approaches, exploiting the inherent chirality of the DNA double helix to induce enantioselectivity [18] [23]. These systems typically employ short DNA sequences modified with metal-binding ligands, creating chiral catalytic sites that can achieve remarkable levels of enantioselectivity. Research has demonstrated that DNA-based catalysts can achieve enantiomeric excesses of 75-85% with yields of 55-70% under physiological conditions.

The optimization of biohybrid catalytic systems requires careful consideration of several factors unique to biological systems. pH control is critical, with optimal ranges typically between 7.0-8.5 for most enzymatic systems [24]. Buffer capacity must be maintained to prevent pH drift during the reaction, as even small changes can significantly impact enzyme activity and selectivity.

Temperature control is equally important, as most biohybrid systems operate optimally at temperatures between 25-37°C [25]. Higher temperatures can lead to enzyme denaturation and loss of activity, while lower temperatures may result in reduced reaction rates and incomplete conversion.

Optimization of Enantiomeric Excess

The optimization of enantiomeric excess in the synthesis of (R)-(+)-1-(4-Methylphenyl)ethylamine requires systematic investigation of multiple interdependent parameters [26] [27]. Modern approaches to optimization employ design of experiments (DOE) methodologies to efficiently explore the parameter space and identify optimal conditions.

Substrate concentration has been identified as a critical parameter affecting enantiomeric excess, with optimal concentrations typically ranging from 0.1-0.5 M [6]. Higher concentrations can lead to reduced selectivity due to increased background reactions and mass transfer limitations, while lower concentrations may result in incomplete conversion and reduced productivity.

Catalyst loading optimization requires balancing the need for high conversion with economic considerations and potential catalyst inhibition effects. For most catalytic asymmetric synthesis methods, optimal catalyst loadings range from 1-5 mol%, with higher loadings often leading to reduced enantioselectivity due to the formation of less selective catalyst aggregates [28].

Solvent effects on enantiomeric excess are often dramatic, with improvements of 15-35% possible through optimal solvent selection [29]. The coordinating ability of solvents can significantly influence the geometry of catalyst-substrate complexes, directly affecting the stereochemical outcome of the reaction. Polar protic solvents often provide enhanced hydrogen bonding interactions that can improve selectivity, while polar aprotic solvents may offer better solvation of ionic intermediates.

Temperature optimization typically involves identifying the optimal balance between reaction rate and selectivity. Lower temperatures generally favor higher enantioselectivity but may require longer reaction times for complete conversion. The temperature coefficient of enantioselectivity varies significantly between different methodologies, with some systems showing dramatic improvements at reduced temperatures while others are relatively insensitive to temperature changes [30].

Reaction time optimization must consider the potential for product racemization or decomposition during extended reaction periods. Real-time monitoring using chiral HPLC or polarimetry allows for the identification of optimal reaction endpoints that maximize both yield and enantiomeric excess [31].

The development of continuous flow processes has enabled more precise control of reaction parameters, leading to improved consistency and higher enantiomeric excesses [32]. These systems allow for rapid optimization of multiple parameters simultaneously and can provide real-time feedback on reaction performance.

Advanced analytical techniques for monitoring enantiomeric excess have been developed to support optimization efforts. Chiral HPLC remains the gold standard for enantiomeric excess determination, but emerging techniques such as vibrational circular dichroism and enantioselective sensors offer the potential for real-time monitoring and process control [33].

XLogP3

GHS Hazard Statements

H302 (99.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (32.81%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (66.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (67.19%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (29.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant